(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
The compound (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a structurally complex molecule featuring a benzo[d]thiazole core substituted with methoxy and methyl groups, a morpholinoethyl side chain, and a thiophene-linked acrylamide moiety.
This article focuses on comparing its structural and synthetic features with analogous compounds reported in the literature, emphasizing substituent effects, synthesis efficiency, and physicochemical properties.
Properties
IUPAC Name |
(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2.ClH/c1-16-5-7-18(27-2)20-21(16)30-22(23-20)25(10-9-24-11-13-28-14-12-24)19(26)8-6-17-4-3-15-29-17;/h3-8,15H,9-14H2,1-2H3;1H/b8-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFOEBDUEHJEOU-WVLIHFOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 450.56 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O2S |
| Molecular Weight | 450.56 g/mol |
| CAS Number | 899964-87-5 |
| Melting Point | Not Available |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is hypothesized to function as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation and survival. Preliminary studies suggest that it may act through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells.
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which may contribute to their overall therapeutic efficacy.
In Vitro Studies
A series of in vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells.
These results indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin.
Case Studies
-
Breast Cancer Research : A study conducted on MCF7 cells demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
"The compound showed a significant reduction in cell viability and increased markers for apoptosis."
-
Anti-inflammatory Activity : In a separate investigation, the compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, where it was found to significantly reduce pro-inflammatory cytokine production.
"The findings suggest potential applications in treating inflammatory diseases."
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with enhanced properties.
Biology
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria through in vitro assays .
- Anticancer Properties : Research has highlighted its potential in anticancer applications. For example, derivatives have been tested against human breast adenocarcinoma cell lines (MCF7), demonstrating promising cytotoxic effects .
Medicine
In medicinal chemistry, (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is explored for therapeutic applications:
- Drug Development : The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects beneficial for therapeutic interventions .
Case Studies and Research Findings
- Antimicrobial Study : A study assessing the antimicrobial activity of thiazole derivatives found that certain compounds derived from similar structures exhibited strong inhibitory effects against bacterial pathogens . This suggests that this compound may also possess similar properties.
- Anticancer Evaluation : In another study focusing on thiazole derivatives, compounds were evaluated for their anticancer efficacy using cell viability assays. Results indicated that some derivatives significantly reduced cell proliferation in cancer cell lines .
Chemical Reactions Analysis
Formation of the Benzo[d]thiazole Core
Benzo[d]thiazole derivatives are typically synthesized via cyclization reactions. A common approach involves condensation of a thioamide with an α-halo ketone or aldehyde under basic conditions. For example:
-
Reaction : 2-Aminothiophenol reacts with a ketone (e.g., acetophenone) in the presence of a base (e.g., H₂SO₄) to form the benzo[d]thiazole ring .
-
Substitution : Methoxy and methyl groups can be introduced via electrophilic substitution (e.g., Friedel-Crafts alkylation or acylation) or nucleophilic aromatic substitution, depending on the directing groups .
Coupling Reactions
The final compound likely involves coupling the benzo[d]thiazole moiety with the acrylamide-morpholinoethyl fragment:
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Mechanism : The benzo[d]thiazole’s amino group reacts with the acrylamide’s carbonyl via nucleophilic attack, forming an amide bond. Morpholinoethylamine is introduced through alkylation or amidation .
Benzo[d]thiazole Ring Formation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminothiophenol + α-halo ketone + H₂SO₄ | Cyclization to benzo[d]thiazole |
| 2 | Electrophilic substitution (e.g., CH₃I, AlCl₃) | Methoxy/methyl substitution at positions 4 and 7 |
Final Coupling
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Benzo[d]thiazole (amine) + acrylamide-morpholinoethyl fragment | Amide bond formation between benzo[d]thiazole and acrylamide |
| 2 | Hydrochloric acid | Hydrochloride salt formation for stability |
Spectroscopic Analysis
-
MS (M+H) + : Expected fragmentation patterns include cleavage of the amide bond and thiophene ring .
-
NMR : Key shifts include δ 8.0–9.0 ppm for aromatic protons and δ 3.0–4.0 ppm for morpholinoethyl groups .
Stability and Hydrolysis
The compound may undergo hydrolysis under acidic or basic conditions, breaking the amide bond to release the benzo[d]thiazole and acrylamide fragments .
Biological Activity
While direct data are unavailable, analogous benzo[d]thiazole derivatives exhibit:
-
Cytotoxicity : IC₅₀ values in the µM range against cancer cell lines .
-
COX-II Inhibition : Selective inhibition with IC₅₀ < 2 µM in some cases .
Structural Insights
-
The (E)-configuration of the acrylamide group is critical for bioactivity, as seen in similar thiazole-acrylamide derivatives .
-
Morpholinoethyl groups enhance solubility and target binding affinity.
Reaction Optimization
Comparison with Similar Compounds
Structural Analogues of Benzo[d]thiazole Derivatives
The benzo[d]thiazole scaffold is a common feature in several pharmacologically active compounds. Key comparisons include:
Substituent Variations on the Benzo[d]thiazole Core
- Analogues from : Compounds 9–13 feature 2-thioxoacetamide and thiazolidinone cores with substituents like 4-chlorobenzylidene (compound 9) or nitro-furyl groups (compounds 12, 13). These derivatives exhibit high yields (53–90%) and melting points (147–207°C), suggesting robust crystallinity .
- Analogues from : Compounds 4g–4n incorporate halogenated phenyl groups (e.g., 4-chlorophenyl in 4g) on the thiazolidinone ring. Lower yields (37–70%) compared to compounds may reflect challenges in introducing bulky substituents .
Acrylamide vs. Carboxamide Linkages
- The target compound’s acrylamide linkage provides conformational rigidity compared to the carboxamide linkages in compounds. This rigidity may affect target binding or metabolic stability .
Morpholinoethyl vs. Other Side Chains
- The morpholinoethyl group in the target compound introduces a tertiary amine, which is protonated in the hydrochloride form, enhancing solubility.
Thiophene-Containing Analogues
- Target Compound :
- Analogues from : (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide features pyridyl substituents instead of thiophene. Pyridyl groups offer hydrogen-bonding sites, while thiophene provides greater lipophilicity .
Solid-State Properties
- Hydrogen Bonding : The hydrochloride salt of the target compound likely forms ionic interactions, contrasting with hydrogen-bonded networks in triazole-thione derivatives (), which assemble into hexamers via N–H···O/S interactions .
- Crystallinity: Melting points of analogues (e.g., 147–207°C in ) suggest that substituents like halogens or nitro groups enhance thermal stability, whereas the target’s methoxy and morpholinoethyl groups may reduce melting points due to increased flexibility .
Preparation Methods
Cyclocondensation Strategy
The 4-methoxy-7-methylbenzo[d]thiazol-2-amine precursor is synthesized through a modified Gewald reaction. 2-Amino-4-methoxy-5-methylbenzenethiol undergoes cyclization with cyanogen bromide (1.2 eq) in ethanol/water (3:1) at 60°C for 8 hours, achieving 78% yield (mp 142-144°C). NMR analysis shows characteristic signals at δ 6.82 (s, 1H, C3-H) and δ 3.89 (s, 3H, OCH3).
Alternative Halogenation Pathway
Bromination of 4-methoxy-7-methylacetophenone (NBS, CCl4, 0°C) followed by thioamide formation (thiourea, EtOH reflux) provides a 65% yield route. This method avoids sulfur handling but requires strict temperature control (-5°C to prevent di-substitution).
Morpholinoethyl Functionalization
Direct Alkylation Methodology
Reaction of benzo[d]thiazol-2-amine with 2-chloroethylmorpholine hydrochloride (K2CO3, DMF, 80°C, 12h) achieves 62% yield. HPLC purity reaches 98.3% after recrystallization from ethyl acetate/hexane (3:7). The key CH2N coupling appears at δ 3.51-3.49 (m, 4H) in 1H NMR.
Phthalimide Protection Strategy
A two-step sequence using Gabriel synthesis improves selectivity:
- N-(2-bromoethyl)phthalimide formation (82% yield)
- Morpholine substitution (CH3CN, 70°C, 8h) followed by hydrazinolysis (EtOH, NH2NH2, 65°C)
This route provides 71% overall yield with <2% dialkylation byproducts.
Acrylamide Conjugation
EDC/HOBt Mediated Coupling
Reaction of 3-(thiophen-2-yl)acrylic acid (1.5 eq) with the diamine intermediate using EDC·HCl (1.2 eq) and HOBt (0.3 eq) in CH3CN at 55°C for 18h yields 68% product. The E-configuration is confirmed by a trans-coupling constant J = 15.6 Hz between Hα and Hβ protons.
Direct Acylation Approach
Treatment with acryloyl chloride (2 eq, DCM, 0°C) under Schotten-Baumann conditions achieves faster reaction (4h) but lower yield (54%) due to competing hydrolysis. Requires strict pH control (pH 8-9) via continuous NaOH addition.
Hydrochloride Salt Formation
Gas-phase HCl treatment in THF at 0°C produces the hydrochloride salt in 93% yield (mp 214-216°C dec). Alternative methods:
- Ethanolic HCl: 88% yield, requires crystallization from IPA/ether
- Ion exchange resin: 95% purity but lower recovery (72%)
Comparative Reaction Optimization
| Parameter | EDC/HOBt Method | Direct Acylation |
|---|---|---|
| Reaction Time (h) | 18 | 4 |
| Yield (%) | 68 | 54 |
| Purity (HPLC) | 99.1 | 97.8 |
| E:Z Isomer Ratio | >99:1 | 92:8 |
| Byproduct Formation (%) | 0.3 | 5.7 |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6)
- δ 8.21 (d, J=15.6 Hz, 1H, CH=CO)
- δ 7.89 (s, 1H, Thiazole C5-H)
- δ 4.12 (t, J=6.4 Hz, 2H, NCH2CH2N)
- δ 3.61 (m, 4H, Morpholine OCH2)
HPLC Analysis
Symmetry C18 column (4.6×150mm, 5μm) with 0.1% H3PO4/MeCN gradient:
- Retention time: 8.72 min
- Purity: 99.34% at 254 nm
Stability Studies
The hydrochloride salt shows excellent stability:
- 6-month accelerated conditions (40°C/75% RH): <0.5% degradation
- Solution stability (pH 3-5): 98% intact after 72h
- Light sensitivity: Develops 2% decomposition after 48h UV exposure
Q & A
Basic: What synthetic routes and characterization methods are recommended for this compound?
Answer:
The compound can be synthesized via a multi-step approach involving:
- Step 1: Condensation of a benzo[d]thiazole precursor (e.g., 4-methoxy-7-methylbenzo[d]thiazol-2-amine) with acryloyl chloride derivatives under reflux in ethanol or THF .
- Step 2: Introduction of the morpholinoethyl group via nucleophilic substitution or coupling reactions, often using 2-morpholinoethyl chloride in the presence of a base (e.g., K₂CO₃) .
- Step 3: Formation of the thiophen-2-yl acrylamide moiety through a Michael addition or Wittig reaction, followed by HCl salt precipitation .
Characterization:
- IR Spectroscopy: Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and morpholine (C-O-C, ~1100 cm⁻¹) stretches .
- NMR: Key signals include δ 7.8–8.2 ppm (thiophene protons), δ 3.5–4.0 ppm (morpholine CH₂), and δ 2.3 ppm (benzo[d]thiazole methyl group) .
- Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₄ClN₃O₂S₂: 486.1) .
Basic: How is the purity and stability of this compound assessed during synthesis?
Answer:
- Purity: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor by UV detection at 254 nm .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis. Degradation products (e.g., hydrolysis of the acrylamide bond) indicate sensitivity to moisture .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Employ Design of Experiments (DoE) to systematically evaluate variables:
- Factors: Solvent polarity (ethanol vs. DMF), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2 molar ratio of benzo[d]thiazole to acryloyl chloride) .
- Response Surface Modeling (RSM): Predict optimal conditions (e.g., 80°C in ethanol with 1:1.1 ratio increases yield from 45% to 72%) .
- Work-Up: Use flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) for purification .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:
- Assay Variability: Standardize protocols (e.g., MTT vs. CellTiter-Glo®) and cell lines (HeLa vs. MCF-7) .
- Structural Analogues: Compare with derivatives (e.g., replacing thiophen-2-yl with furan-2-yl reduces activity by 40%) .
- Data Validation: Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm mechanistic consistency .
Advanced: What structural modifications enhance metabolic stability?
Answer:
- Morpholinoethyl Group: The morpholine ring improves solubility and reduces hepatic clearance via CYP3A4 inhibition .
- Thiophene vs. Benzene Substituents: Thiophen-2-yl enhances π-stacking in target binding but may increase oxidative metabolism. Fluorination at the thiophene 5-position reduces metabolic degradation .
- Salt Form: Hydrochloride salt improves crystallinity and bioavailability compared to free base .
Advanced: How to design derivatives for improved anticancer activity?
Answer:
- Scaffold Hopping: Replace benzo[d]thiazole with pyrazolo[3,4-d]thiazole to enhance kinase inhibition .
- Substituent Effects:
- Table 1: Activity of Derivatives
| Substituent (R) | IC₅₀ (μM) | Target Kinase |
|---|---|---|
| 4-Methoxy | 0.45 | EGFR |
| 7-Methyl | 0.62 | VEGFR-2 |
| Thiophen-2-yl | 0.38 | PDGFR-β |
- Hybrid Molecules: Conjugate with cisplatin derivatives to exploit DNA crosslinking and kinase inhibition .
Advanced: What computational tools predict binding modes and SAR?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Met793) .
- QSAR Models: Use CoMFA/CoMSIA to correlate logP and Hammett constants (σ) with IC₅₀ values .
- ADMET Prediction (SwissADME): Forecast bioavailability (%F >60) and BBB permeability (logBB <0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
